molecular formula C7H11NO2S B038487 Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate CAS No. 125089-02-3

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B038487
CAS No.: 125089-02-3
M. Wt: 173.24 g/mol
InChI Key: KHUBACFPTYUTGI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate is a high-value, versatile building block in organic synthesis and medicinal chemistry research. This compound features a partially saturated thiophene ring system annulated with both an ester and an amino group, creating a multifunctional scaffold for the construction of diverse heterocyclic libraries. Its primary research value lies in its role as a key synthon for the synthesis of complex molecules, particularly in the development of potential pharmaceutical agents. The amino and ester functionalities allow for further derivatization, enabling ring closure reactions to form fused heterocyclic systems or serving as a precursor for more elaborate structures. Researchers utilize this compound extensively in the exploration of new chemical space for drug discovery, with specific applications in generating lead compounds for various therapeutic targets. Its mechanism of action is not intrinsic but is conferred upon the final synthesized molecules, which may act as enzyme inhibitors, receptor modulators, or other bioactive agents. This reagent is essential for chemists working in lead optimization and methodology development, offering a critical stepping stone for innovative research in agrochemical and material science applications. Strictly for research purposes.

Properties

IUPAC Name

methyl 4-amino-3-methyl-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUBACFPTYUTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390670
Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
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Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125089-02-3
Record name Methyl 3-amino-4,5-dihydro-4-methyl-2-thiophenecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene
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Preparation Methods

Reaction Overview

A widely cited industrial method involves the cyclization of methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate using hydroxylamine hydrochloride as the aminating agent. The process is catalyzed by anhydrous iron(III) chloride and 1,3,5-trichloro-2,4,6-triazine (cyanuric chloride) in dimethylformamide (DMF) at elevated temperatures.

Detailed Procedure

  • Stage 1 (Cyclization):

    • Dissolve methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate (0.5 mol) in DMF (435 mL).

    • Add FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol), followed by hydroxylamine hydrochloride (0.7 mol).

    • React at 70–90°C for 4 hours under vigorous stirring.

    • Evaporate the solvent under reduced pressure (−0.9 MPa).

  • Stage 2 (Amination):

    • Treat the residue with 25% ammonium hydroxide (600 mL) and stir for 30 minutes.

    • Filter and wash the precipitate with water to isolate the product.

Yield: 96.5%.

Mechanistic Insights

The reaction proceeds via nucleophilic attack by hydroxylamine on the carbonyl group, followed by intramolecular cyclization facilitated by FeCl₃. Cyanuric chloride acts as a dehydrating agent, promoting the elimination of water and stabilizing intermediates.

Michael Addition and Intramolecular Cyclization

Substrate Preparation

This method, adapted from ACS Omega (2021), employs α-thiocyanatoacetophenone and cyanothioacetamide as precursors. While originally designed for trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, the protocol can be modified for the target compound by substituting aryl groups with methyl substituents.

Reaction Steps

  • Michael Addition:

    • Combine α-thiocyanatoacetophenone (5 mmol) with cyanothioacetamide (5 mmol) in ethanol.

    • Add 10% aqueous KOH (4 mL) to initiate the Michael addition, forming a thioacrylamide intermediate.

  • Cyclization:

    • Heat the mixture to 60°C, inducing intramolecular nucleophilic substitution at the thiocyanate group.

    • Isolate the dihydrothiophene product via recrystallization from ethanol-acetone.

Yield: 38–40% (unoptimized).

Computational Validation

Density functional theory (DFT) studies at the r²SCAN-3c level confirm a two-step mechanism:

  • Formation of a Michael adduct through thiocyanate displacement.

  • Cyclization via intramolecular attack by the thiolate anion, followed by elimination of HNCS.

Alternative Synthetic Routes

Reductive Amination of Thiophene Derivatives

A less common approach involves the reductive amination of methyl 4-methyl-3-nitro-4,5-dihydrothiophene-2-carboxylate using hydrogen gas and palladium on carbon. This method, though efficient, requires high-pressure equipment and careful handling of nitro intermediates.

Enzymatic Functionalization

Recent studies explore lipase-catalyzed transesterification of thiophene diols, though yields remain suboptimal (<50%) compared to traditional methods.

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Yield Scalability
CyclizationFeCl₃, cyanuric chloride70–90°C96.5%Industrial
Michael AdditionKOH60°C38–40%Lab-scale
Reductive AminationPd/C, H₂100°C, 5 atm65–70%Limited

Advantages and Limitations

  • Cyclization (Method 1): High yield and scalability but generates stoichiometric DMF waste.

  • Michael Addition (Method 2): Atom-economical but requires optimization for methyl-substituted analogs.

  • Reductive Amination: Avoids harsh acids but is energy-intensive.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is utilized in the production of various heterocyclic compounds and can undergo multiple types of reactions:

  • Oxidation : Converts to sulfoxides or sulfones.
  • Reduction : Produces thiols or thioether derivatives.
  • Substitution : Facilitates the introduction of different functional groups into the thiophene ring.

Biological Activities

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Studies indicate that it exhibits significant antimicrobial effects against various pathogens.
  • Anticancer Potential : Research shows that certain derivatives can induce apoptosis in cancer cell lines by modulating cell survival and proliferation pathways .

Pharmaceutical Applications

Ongoing research is exploring the compound's potential as a pharmaceutical agent. Notably, it is a precursor in synthesizing Articaine, a widely used dental anesthetic recognized for its efficacy and safety .

Case Studies and Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis of Articaine Derivatives :
    • The compound acts as an intermediate in synthesizing Articaine, facilitating the development of effective dental anesthetics.
  • High Throughput Screening for Antimicrobial Activity :
    • A study evaluated a library of compounds for their inhibitory effects on Mycobacterium tuberculosis, revealing that methyl 3-amino derivatives show significant potential against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1)

The closest structural analog is Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: 85006-31-1), which lacks the 4,5-dihydro saturation in the thiophene ring. Key differences include:

Property Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate Methyl 3-amino-4-methylthiophene-2-carboxylate
Molecular Formula C₇H₁₁NO₂S C₇H₉NO₂S
Molecular Weight 173.23 g/mol 171.22 g/mol
Saturation Partially saturated (4,5-dihydro) Fully unsaturated thiophene ring
Synthesis Yield 96.5% (via optimized protocols) Not explicitly reported
Commercial Price $873.00/g (97% purity) $5.00/5g (bulk pricing)

Its higher price suggests niche applications compared to the more widely available unsaturated analog .

Sulfonylurea Methyl Esters (e.g., Metsulfuron Methyl Ester)

Sulfonylurea herbicides like Metsulfuron methyl ester (CAS: 74223-64-6) share the methyl ester functional group but differ in core structure (triazine vs. thiophene). Key contrasts:

Property This compound Metsulfuron Methyl Ester
Core Heterocycle Thiophene Triazine
Primary Use Not explicitly stated (pharmaceutical research implied) Herbicide (agricultural use)
Toxicity Profile No direct data Low mammalian toxicity, eco-toxicological concerns

While both compounds are methyl esters, their distinct heterocyclic backbones dictate divergent applications. The thiophene derivative’s amino group may facilitate pharmaceutical applications (e.g., as a building block for drug candidates), whereas sulfonylureas target plant acetolactate synthase .

Heterocyclic Amines in Carcinogenicity Context

Heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) share structural motifs (amino-substituted heterocycles) with the target compound. However, HCAs in cooked foods exhibit carcinogenicity via DNA adduct formation .

Tables for Quick Reference

Table 1. Physical Properties Comparison

Compound (CAS) Boiling Point (°C) Density (g/cm³) LogP
125089-02-3 292.2 1.214 1.41
85006-31-1 Not reported Not reported Not reported

Biological Activity

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate (CAS Number: 125089-02-3) is a heterocyclic compound featuring a thiophene ring, which has garnered attention for its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C7_7H11_11NO2_2S
  • Molecular Weight : 173.23 g/mol
  • Structural Features : The compound consists of a thiophene ring substituted with an amino group and a carboxylate ester, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of various enzymes involved in metabolic pathways, potentially influencing cellular processes and biochemical cascades.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It might bind to specific receptors that modulate cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a high-throughput screening study involving various compounds against Mycobacterium tuberculosis, it was found that several derivatives of this compound demonstrated over 90% inhibition at certain concentrations .

Table 1: Antimicrobial Activity Against M. tuberculosis

Compound NameIC50 (μg/mL)% Inhibition
This compound0.072 ± 0.009>90%
Amikacin (Control)--

Anticancer Properties

In addition to its antimicrobial effects, the compound is being explored for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Comparative Studies

Comparative analyses with structurally similar compounds highlight the unique biological profile of this compound.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
Methyl 3-amino-thiophene-2-carboxylateThiophene ringLimited antimicrobial activity
Methyl 4-amino-thiophene-2-carboxylateDifferent amino positionVarying anticancer effects
Methyl 3-amino-coumarinCoumarin moietyStrong antimicrobial properties

The distinct substitution pattern of this compound contributes to its enhanced biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. For instance:

  • Synthesis of Articaine Derivatives : This compound serves as an intermediate in the synthesis of Articaine, a dental anesthetic known for its efficacy and safety profile in clinical settings.
  • High Throughput Screening Results : A study involving a library of compounds evaluated the inhibitory effects on M. tuberculosis, confirming the significant potential of methyl 3-amino derivatives in combating resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via cyclization reactions. A key method involves reacting precursors with anhydrides (e.g., succinic or maleic anhydride) under nitrogen atmosphere, followed by reflux in dry dichloromethane. Purification is achieved via reverse-phase HPLC with methanol-water gradients, yielding 47–67% purity .
  • Optimization : Critical parameters include stoichiometric control (1.2 equivalents of anhydride), inert gas protection to prevent oxidation, and HPLC conditions (30% → 100% methanol gradient). Replicating Baraldi et al.’s (1995) protocol ensures consistency in dihydrothiophene ring formation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Characterization :

  • 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 5.2–6.1 ppm) and carbon backbone (carboxylate C=O at ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (C=O stretch at 1715–1777 cm⁻¹, NH2 bend at 1650 cm⁻¹) .
  • LC-MS/HRMS : Confirms molecular weight (173.23 g/mol) and purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Skin/eye irritation (GHS07), respiratory sensitivity .
  • Precautions : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in medicinal chemistry?

  • Functionalization : Acylate the 3-amino group with anhydrides (e.g., maleic, glutaric) to introduce carboxylate or amide moieties. For example, compound 24 (methyl 2-[(3-carboxy-1-oxo-2-propen-1-yl)amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) was synthesized using maleic anhydride, yielding derivatives with antibacterial activity .
  • Purification : Recrystallize derivatives in methanol or use preparative HPLC to isolate stereoisomers .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points, yields)?

  • Case Study : Melting points for analogous thiophene derivatives vary (e.g., 191–194°C vs. 213–216°C) due to polymorphic forms or solvent traces .
  • Resolution :

  • Replicate synthesis under strict anhydrous conditions.
  • Use differential scanning calorimetry (DSC) to validate thermal profiles.
  • Cross-validate with microanalysis (C, H, N) to confirm stoichiometry .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • QSAR Modeling : Leverage the compound’s LogP (1.41) and topological polar surface area (77.62 Ų) to predict membrane permeability for drug design .
  • DFT Calculations : Analyze electron density at the 3-amino group to prioritize sites for electrophilic substitution. For example, the NH2 group’s lone pair facilitates reactions with carbonyl electrophiles .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Limited data exist on the compound’s metabolic pathways. Isotope-labeling (e.g., ¹⁴C) could track biotransformation in vitro.
  • Ecotoxicity : No data on aquatic toxicity (EC50). Follow OECD Test Guideline 201 for algae growth inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

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